N-(9H-fluoren-2-yl)-4-[(1-hydroxycyclohexyl)ethynyl]benzamide
Overview
Description
N-(9H-fluoren-2-yl)-4-[(1-hydroxycyclohexyl)ethynyl]benzamide: is a complex organic compound that features a fluorenyl group, a cyclohexyl group, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(9H-fluoren-2-yl)-4-[(1-hydroxycyclohexyl)ethynyl]benzamide typically involves multi-step organic reactions. One common approach is to start with the fluorenyl precursor, which undergoes functionalization to introduce the ethynyl and benzamide groups. The reaction conditions often involve the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high purity.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, it is likely that large-scale synthesis would involve optimization of the laboratory-scale procedures. This would include scaling up the reactions, ensuring consistent quality control, and possibly using automated systems to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions: N-(9H-fluoren-2-yl)-4-[(1-hydroxycyclohexyl)ethynyl]benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield fluorenone derivatives, while reduction could produce fluorenyl alcohols.
Scientific Research Applications
Chemistry: In chemistry, N-(9H-fluoren-2-yl)-4-[(1-hydroxycyclohexyl)ethynyl]benzamide can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology: In biology, this compound could be used in studies involving molecular interactions and binding affinities. Its structural features might make it a candidate for probing protein-ligand interactions.
Medicine: In medicine, this compound could be explored for its potential therapeutic properties. Its ability to interact with biological targets might make it a candidate for drug development.
Industry: In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which N-(9H-fluoren-2-yl)-4-[(1-hydroxycyclohexyl)ethynyl]benzamide exerts its effects involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
N-(9H-fluoren-2-yl)benzamide: This compound shares the fluorenyl and benzamide groups but lacks the cyclohexyl and ethynyl groups.
N-(9H-fluoren-2-ylmethoxycarbonyloxy)succinimide:
Uniqueness: N-(9H-fluoren-2-yl)-4-[(1-hydroxycyclohexyl)ethynyl]benzamide is unique due to the presence of the cyclohexyl and ethynyl groups, which confer distinct chemical properties and potential applications. These structural features differentiate it from other fluorenyl-based compounds and contribute to its versatility in various scientific fields.
Properties
IUPAC Name |
N-(9H-fluoren-2-yl)-4-[2-(1-hydroxycyclohexyl)ethynyl]benzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25NO2/c30-27(21-10-8-20(9-11-21)14-17-28(31)15-4-1-5-16-28)29-24-12-13-26-23(19-24)18-22-6-2-3-7-25(22)26/h2-3,6-13,19,31H,1,4-5,15-16,18H2,(H,29,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWAGTGHSGIUGGK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C#CC2=CC=C(C=C2)C(=O)NC3=CC4=C(C=C3)C5=CC=CC=C5C4)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.